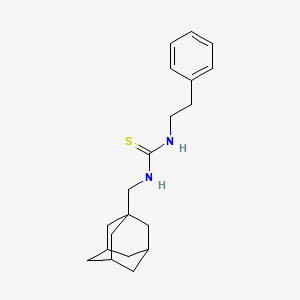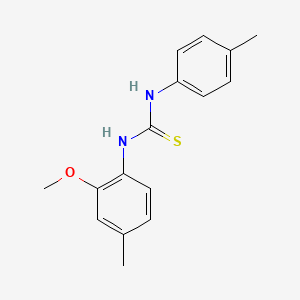![molecular formula C24H19NO2 B10959834 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide](/img/structure/B10959834.png)
3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-naphthyloxy)methyl]-N-phenylbenzamide is an organic compound with the molecular formula C24H19NO2. It is characterized by the presence of a naphthyloxy group attached to a benzamide structure, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-naphthyloxy)methyl]-N-phenylbenzamide typically involves the reaction of 2-naphthyloxy methyl chloride with N-phenylbenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(2-naphthyloxy)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyloxy derivatives.
Scientific Research Applications
3-[(2-naphthyloxy)methyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-[(2-naphthyloxy)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Naphthyloxy)methyl]oxirane
- 2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate
Uniqueness
Compared to similar compounds, 3-[(2-naphthyloxy)methyl]-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthyloxy group and benzamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C24H19NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(naphthalen-2-yloxymethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C24H19NO2/c26-24(25-22-11-2-1-3-12-22)21-10-6-7-18(15-21)17-27-23-14-13-19-8-4-5-9-20(19)16-23/h1-16H,17H2,(H,25,26) |
InChI Key |
WPHMBGXQVJUVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10959753.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959763.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959765.png)
![(4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10959773.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B10959779.png)
![N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10959782.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone](/img/structure/B10959790.png)
![11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10959799.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10959818.png)
![5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10959821.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide](/img/structure/B10959829.png)
![1-butyl-6-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10959839.png)
